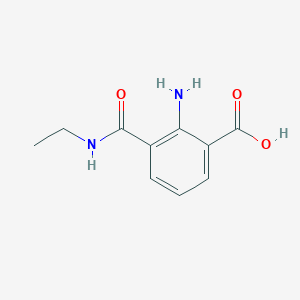

2-amino-3-(ethylcarbamoyl)benzoic Acid

Description

2-Amino-3-(ethylcarbamoyl)benzoic acid is a benzoic acid derivative characterized by an amino group at position 2 and an ethylcarbamoyl (-NHCOC₂H₅) substituent at position 3 on the benzene ring. This compound is structurally distinct due to the combination of hydrophilic (carboxylic acid, amino) and hydrophobic (ethylcarbamoyl) functional groups, which influence its physicochemical properties and biological interactions.

Propriétés

Numéro CAS |

167903-01-7 |

|---|---|

Formule moléculaire |

C10H12N2O3 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

2-amino-3-(ethylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C10H12N2O3/c1-2-12-9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |

Clé InChI |

PUJACPXIMDVKIY-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N |

SMILES canonique |

CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N |

Synonymes |

Benzoic acid, 2-amino-3-[(ethylamino)carbonyl]- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The bioactivity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group in 2-amino-3-(trifluoromethyl)benzoic acid enhances stability and lipophilicity, whereas the ethylcarbamoyl group offers moderate hydrophobicity and hydrogen-bonding capacity .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

Evidence from QSTR models for benzoic acid derivatives highlights the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice .

- Lower Toxicity: Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) generally exhibit higher LD₅₀ values (lower acute toxicity) compared to electron-withdrawing substituents (-NO₂, -CF₃) .

- Cross-Factor JB : The product of 0JA and 1JA (JB = 0JA × 1JA) correlates with toxicity. The ethylcarbamoyl group may reduce JB values, suggesting moderate toxicity relative to more branched analogs .

Bioactivity and Functional Performance

- Antioxidant Activity: Unlike cinnamic acid derivatives (e.g., caffeic acid), benzoic acid derivatives generally show lower antioxidant activity due to the absence of conjugated double bonds for radical stabilization. However, the amino group in 2-amino-3-(ethylcarbamoyl)benzoic acid may enhance radical scavenging compared to non-amino-substituted analogs .

- Biosensor Recognition: A yeast-based biosensor (sBAD) showed higher sensitivity to para-substituted benzoic acids (e.g., p-hydroxybenzoic acid) than ortho-substituted derivatives. This suggests that 2-amino-3-(ethylcarbamoyl)benzoic acid may exhibit weaker biosensor responses due to its ortho substituents .

Metabolic and Environmental Fate

- In contrast, halogenated derivatives (e.g., 2-amino-3-(trifluoromethyl)benzoic acid) may persist longer in the environment due to C-F bond stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.